Cy5.5Carboxylicacids(methyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

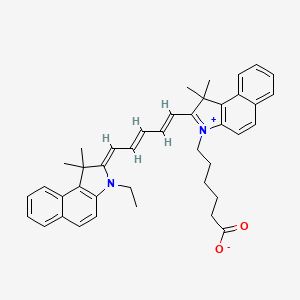

Cy5.5Carboxylicacids(methyl) is a member of the cyanine dye family, known for its vibrant fluorescence properties. These dyes are widely used in various scientific fields due to their ability to emit light in the near-infrared region, making them ideal for applications in biological imaging and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5Carboxylicacids(methyl) can be synthesized through several methods, including:

Oxidation of Alkylbenzenes: This involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) to yield the corresponding carboxylic acids.

Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.

Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to produce carboxylic acids.

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.

Industrial Production Methods

Industrial production of Cy5.5Carboxylicacids(methyl) typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Cy5.5Carboxylicacids(methyl) undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: Conversion to acid chlorides, anhydrides, esters, and amides.

Esterification: Reaction with alcohols to form esters.

Neutralization: Reaction with bases to form salts.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

Alcohols: Used in esterification reactions under acidic conditions.

Major Products

Acid Chlorides: Formed from the reaction with thionyl chloride.

Scientific Research Applications

Cy5.5Carboxylicacids(methyl) has a wide range of applications in scientific research:

Biological Imaging: Used as a fluorescent tag for biomolecules in imaging studies.

Diagnostics: Employed in diagnostic assays for detecting specific biomolecules.

Nanotechnology: Used in the modification of nanoparticles for enhanced imaging and therapeutic applications.

Polymer Science: Incorporated into polymers for various applications, including drug delivery and material science.

Mechanism of Action

The mechanism of action of Cy5.5Carboxylicacids(methyl) involves its ability to emit fluorescence upon excitation. This property is due to the presence of a polymethine chain between two nitrogen atoms, which allows for efficient energy transfer and light emission . The compound interacts with specific molecular targets, such as nucleic acids and proteins, enabling its use in various biological applications .

Comparison with Similar Compounds

Cy5.5Carboxylicacids(methyl) is unique among cyanine dyes due to its specific fluorescence properties and applications. Similar compounds include:

Cy3Carboxylicacids(methyl): Emits light in the visible region and is used for shorter wavelength applications.

Cy7Carboxylicacids(methyl): Emits light in the near-infrared region, similar to Cy5.5, but with different spectral properties.

Sulfo-Cyanine5.5Carboxylicacids(methyl): A water-soluble variant used for applications requiring aqueous solubility.

Cy5.5Carboxylicacids(methyl) stands out due to its balance of fluorescence efficiency and stability, making it a preferred choice for many advanced imaging and diagnostic applications .

Properties

Molecular Formula |

C41H44N2O2 |

|---|---|

Molecular Weight |

596.8 g/mol |

IUPAC Name |

6-[2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |

InChI |

InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3 |

InChI Key |

XHNFYBRWKPLWGL-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)

![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)